molecular formula C6H11NO2 B585967 DL-Pipecolic Acid-d9 CAS No. 790612-94-1

DL-Pipecolic Acid-d9

Cat. No.: B585967
CAS No.: 790612-94-1
M. Wt: 138.214
InChI Key: HXEACLLIILLPRG-UHUJFCCWSA-N
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Description

DL-Pipecolic Acid-d9, also known as 2-Piperidine-2,3,3,4,4,5,5,6,6-d9-carboxylic Acid, is a deuterated form of pipecolic acid. This compound is often used in analytical chemistry, particularly as an internal standard for mass spectrometry. The deuterium atoms replace the hydrogen atoms, providing a slight mass difference that allows for accurate quantification of DL-pipecolic acid in complex biological samples . It is particularly useful in metabolomics research due to its role in metabolic pathways related to lysine degradation .

Mechanism of Action

Target of Action

DL-Pipecolic Acid-d9 is a deuterated compound often used in the field of analytical chemistry as an internal standard for mass spectrometry . The primary targets of this compound are the metabolic pathways related to lysine degradation .

Mode of Action

The deuterium atoms in this compound replace the hydrogen atoms, providing a slight mass difference that allows for accurate quantification of DL-pipecolic acid in complex biological samples . This unique property makes it particularly useful in metabolomics research .

Biochemical Pathways

This compound plays a significant role in metabolic pathways related to lysine degradation . Researchers utilize this deuterated version of DL-pipecolic acid to trace metabolic changes and understand enzyme kinetics in these pathways .

Pharmacokinetics

Deuteration has been known to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

This compound aids in the study of its involvement in disorders characterized by altered pipecolic acid metabolism, providing insights into the biochemistry of these conditions . It helps in the precise measurement of DL-pipecolic acid levels .

Action Environment

The action environment of this compound is typically within a laboratory setting, specifically within the field of analytical chemistry and metabolomics research . The stability, efficacy, and action of this compound can be influenced by various factors such as temperature, pH, and the presence of other compounds.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Pipecolic Acid-d9 is synthesized through the deuteration of pipecolic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The deuteration process is carefully controlled to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: DL-Pipecolic Acid-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pipecolic acid ketone, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and tracing in metabolic studies, making it a valuable tool in research and industry .

Biological Activity

DL-Pipecolic Acid-d9 is a deuterated derivative of pipecolic acid, an amino acid metabolite of lysine. This compound has garnered attention in biological research due to its unique isotopic labeling, which enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₆D₉H₂NO₂
  • Molecular Weight : 138.21 g/mol
  • Structure : this compound features a six-membered ring containing a nitrogen atom, similar to its non-deuterated form but distinguished by the presence of deuterium atoms.

Metabolic Pathways

This compound plays a significant role in various metabolic pathways. It is primarily involved in:

  • Neurotransmitter Regulation : Pipecolic acid is known to influence the central inhibitory gamma-aminobutyric acid (GABA) system, which is crucial for maintaining neural excitability and preventing overactivity in the brain .
  • Immune Response Modulation : Research indicates that pipecolic acid derivatives may have neuroprotective effects and could be beneficial in treating neurological disorders. For instance, N-hydroxy-pipecolic acid (NHP), a metabolite of pipecolic acid, has been linked to plant immunity against pathogens .

Neuroprotective Effects

Studies suggest that pipecolic acid may have protective effects against neurological disorders. Elevated levels of pipecolic acid have been observed in conditions such as cerebral malaria, where it correlates with neurological impairment . The compound's ability to modulate neurotransmitter systems highlights its potential therapeutic applications.

Analytical Applications

This compound serves as an internal standard in mass spectrometry. Its isotopic labeling allows researchers to accurately quantify the presence of pipecolic acid in complex biological matrices by comparing the signals from the labeled and unlabeled compounds. This application is particularly valuable in metabolic studies where tracking the fate of metabolites is essential.

Case Studies and Research Findings

  • Cerebral Malaria Study : In a study involving children with cerebral malaria, elevated levels of pipecolic acid were found in plasma samples from subjects with severe neurological symptoms compared to those with mild malaria. This suggests a potential biomarker role for pipecolic acid in assessing disease severity .
  • Plant Defense Mechanisms : Research on Arabidopsis thaliana demonstrated that NHP, derived from pipecolic acid, plays a crucial role in systemic acquired resistance (SAR) against pathogens. The enzyme UGT76B1 modifies NHP, indicating a metabolic pathway where pipecolic acid derivatives are vital for plant immunity .
  • Food Source Analysis : A study analyzing food samples revealed that both D- and L-pipecolic acids are present in various foods, suggesting dietary sources may contribute to plasma levels of these metabolites. However, findings indicated that the D-isomer may primarily originate from intestinal bacterial metabolism rather than direct dietary intake .

Comparative Analysis of Pipecolic Acid Derivatives

Compound NameStructure TypeUnique Features
Pipecolic AcidNon-deuterated formStandard amino acid; lacks isotopic labeling
L-Pipecolic AcidEnantiomerNaturally occurring form; different stereochemistry
2-Piperidinecarboxylic AcidRelated piperidine derivativeSimilar structure but different functional groups
4-Piperidinecarboxylic AcidPiperidine derivativeDifferent position of carboxyl group
This compound Deuterated formEnhanced analytical properties due to deuteration

Properties

IUPAC Name

2,3,3,4,4,5,5,6,6-nonadeuteriopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEACLLIILLPRG-UHUJFCCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746015
Record name (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790612-94-1
Record name (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

483 g (=3.75M) of enriched (-)-pipecolic acid are suspended in 3 liters of hot methanol. 565 g of D-(-)-tartaric acid are rapidly scattered in and an attempt made as quickly as possible to obtain a solution. Crystallization commences before a complete dissolution can be achieved. The mixture is cooled, filtered and well washed with methanol. The filtrate is concentrated and recrystallized. The obtained crystals are dissolved hot in ca 800 ml of water and 400 ml at acetone and treated with active charcoal. The clear almost colorless filtrate is diluted with ca 2 liters of acetone. The resulting crystals are filtered of and well washed with acetone/H2O 4:1 followed by 100% acetone. The filtrate is concentrated and diluted with acetone to obtain a second fraction. Both fractions are dried. [α]D20 =20.3° for the first fraction and -20.7° for the second fraction, (c=2, H2O) total weight 706 g. Separation is effected with 3 liters of Amberlite 7R 120 in the H+ form. After working the tartrate salt with 10% ammonia, the L-(-)-pipecolic acid is obtained by elution and concentration by evaporation and then once recrystalized out of a minimum of H2O and a maximum of alcohol, [α]D20 -27.5 (C=2, H2O).
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Synthesis routes and methods II

Procedure details

(R)-N-acetylpipecolic acid was placed in 10 volumes of toluene and heated, with stirring, to reflux. On attaining reflux, a catalytic amount of 4-toluenesulphonic acid was added to the solution which was then left to reflux for two hours with stirring. After this time had elapsed, the toluene was removed by rotary evaporation. To the residual solid was added 10 volumes of distilled water; this was then extracted with methyl ethyl ketone (MEK) (3×10 vols) to leave the sulphonic acid in the aqueous layer with any pipecolic acid formed. The MEK extracts were then concentrated down to a solid on the rotary evaporator to give racemic-N-acetylpipecolic acid, with 97% recovery.
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Synthesis routes and methods III

Procedure details

The above-named acylating agent is prepared from 3-piperidine carboxylic acid according to the procedure of Example XX for making 1-guanyl-4-piperidine carboxylic acid. Utilization of 2-piperidine carboxylic acid in place of the 4-isomer provides 1-guanyl-2-piperidine carboxylic acid.
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Synthesis routes and methods IV

Procedure details

To a mixture of about 600 mL of 95% ethanol and 200 mL water at 80° C. was added about 40 g of DL-pipecolic acid followed by the addition of 49 g of D-tartaric acid. The reaction mixture was stirred at 80° C. for about an hour to get a clear solution. The solution was allowed to stand at about 25° C. for about 48 hrs and the solid precipitated was filtered. The filtrate was reduced to 260 mL by evaporation and allowed to stand at about 25° C. for 24 h. At the end of that period, more solid had precipitated out and was removed by filtration The filtrate was evaporated to dryness and the residue was dissolved in 1 L water. The water solution recovered was then treated with Amberlite Ion-Exchange resin IR-120 H+ form (Hydrous form) to remove the tartaric acid followed by 10% NH4OH solution treatment of the resin to give L-pipecolic acid of optical purity of about 85-90%. After drying 22 g of a solid was obtained.
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